3',4'-Dideoxykanamycin C hemihydrate
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Overview
Description
3’,4’-Dideoxykanamycin C hemihydrate is a semi-synthetic aminoglycoside antibiotic derived from kanamycin. Aminoglycosides are known for their potent antibacterial properties, particularly against gram-negative bacteria. This compound is a derivative of kanamycin B, modified to enhance its activity against resistant bacterial strains .
Preparation Methods
The synthesis of 3’,4’-Dideoxykanamycin C involves several steps. The primary method includes treating the primary 6’-amino group of a tetra-N-protected derivative of kanamycin B with a nitrite to convert the amino group into a hydroxyl group, followed by the removal of protective groups . This process results in the formation of 3’,4’-Dideoxykanamycin C, which is then converted into its hemihydrate form for stability and solubility.
Industrial production methods typically involve large-scale synthesis using similar chemical reactions but optimized for yield and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
3’,4’-Dideoxykanamycin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s activity.
Reduction: Reduction reactions can be used to modify the functional groups, impacting the compound’s efficacy.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated derivatives, while substitution can produce a variety of modified aminoglycosides .
Scientific Research Applications
3’,4’-Dideoxykanamycin C hemihydrate has several applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of aminoglycosides.
Biology: Researchers use it to investigate bacterial resistance mechanisms and the efficacy of new antibiotics.
Medicine: It serves as a reference compound in the development of new antibacterial agents.
Mechanism of Action
The mechanism of action of 3’,4’-Dideoxykanamycin C involves binding to the bacterial ribosome, inhibiting protein synthesis. This binding disrupts the translation process, leading to bacterial cell death. The compound targets the 30S subunit of the ribosome, preventing the formation of functional proteins .
Comparison with Similar Compounds
3’,4’-Dideoxykanamycin C is unique compared to other aminoglycosides due to its specific modifications, which enhance its activity against resistant strains. Similar compounds include:
Kanamycin A: Less effective against resistant strains.
Amikacin: Another derivative of kanamycin with modifications to improve efficacy.
Tobramycin: Similar structure but different spectrum of activity
Properties
CAS No. |
65566-76-9 |
---|---|
Molecular Formula |
C18H36N4O9 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
4-amino-2-[4,6-diamino-3-[3-amino-5-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C18H36N4O9/c19-7-2-8(20)16(31-18-13(26)11(22)12(25)10(4-24)29-18)14(27)15(7)30-17-9(21)1-6(3-23)5-28-17/h6-18,23-27H,1-5,19-22H2 |
InChI Key |
LXQWENIGEFXSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(C1N)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)CO |
Origin of Product |
United States |
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